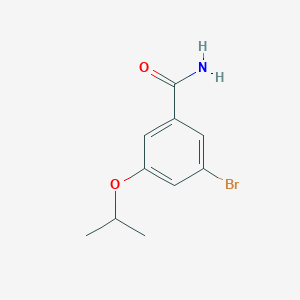

3-Bromo-5-isopropoxybenzamide

Descripción

3-Bromo-5-isopropoxybenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position and an isopropoxy group at the 5-position of the benzene ring. The bromine substituent may enhance electrophilic reactivity, while the isopropoxy group could influence solubility and steric interactions.

Propiedades

IUPAC Name |

3-bromo-5-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFECLAMOVKDULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-isopropoxybenzamide typically involves the bromination of 5-isopropoxybenzamide. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-isopropoxybenzamide can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-isopropoxybenzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.

Major Products

Nucleophilic substitution: Formation of substituted benzamides.

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Aplicaciones Científicas De Investigación

3-Bromo-5-isopropoxybenzamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-isopropoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparación Con Compuestos Similares

The structural analogs of 3-bromo-5-isopropoxybenzamide include substituted benzamides with variations in alkoxy groups, halogen positions, or side chains. Below is a detailed comparison based on available evidence:

3-Bromo-5-ethoxy-4-propoxybenzamide (CAS: 723245-32-7)

This compound, documented in ChemBK’s 2015 publication, shares structural similarities with 3-bromo-5-isopropoxybenzamide but differs in substituents (Table 1).

Table 1: Structural and Molecular Comparison

Key Differences :

Reactivity : The dual alkoxy groups in the ethoxy-propoxy compound may reduce electrophilic reactivity at the benzene ring due to electron-donating effects, whereas the single isopropoxy group in the target compound might preserve moderate reactivity.

Synthetic Utility : The ethoxy-propoxy derivative’s dual functionality could make it a more versatile intermediate for further functionalization, while the isopropoxy analog might prioritize stability in specific reaction conditions.

Research Findings :

- No direct pharmacological or catalytic data are available for either compound in the provided evidence. However, substituted benzamides are commonly explored as kinase inhibitors or protease modulators, with alkoxy groups influencing binding affinity .

- The presence of multiple alkoxy groups (as in the ethoxy-propoxy analog) is associated with enhanced metabolic stability in drug design, whereas bulkier groups like isopropoxy may improve membrane permeability .

Actividad Biológica

3-Bromo-5-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

3-Bromo-5-isopropoxybenzamide can be synthesized through various methods, typically involving bromination and subsequent amination reactions. The general synthetic route includes:

- Bromination : The introduction of a bromine atom at the 3-position of the benzamide.

- Amination : The conversion of a suitable precursor into the benzamide structure.

The synthesis often employs reagents such as N-bromosuccinimide (NBS) for bromination and appropriate amines for the formation of the amide bond.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-Bromo-5-isopropoxybenzamide. For instance, derivatives based on the benzamide scaffold have shown significant inhibitory effects on various cancer cell lines. A notable study reported that certain benzamide derivatives exhibited IC50 values in the micromolar range against breast (MCF-7) and lung (A-549) cancer cell lines, indicating promising cytotoxic activity .

The biological activity of 3-Bromo-5-isopropoxybenzamide is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

For example, compounds with similar structures have been shown to interact with vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor angiogenesis .

Study Overview

A comprehensive study investigated the effects of various benzamide derivatives, including 3-Bromo-5-isopropoxybenzamide, on cancer cells. The results demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Bromo-5-isopropoxybenzamide | MCF-7 | 10.5 | VEGFR inhibition |

| 1-Benzyl-5-bromoindolin-2-one | A-549 | 7.17 | Enzyme inhibition |

| 4-Arylthiazole derivative | MCF-7 | 2.93 | Receptor modulation |

This table summarizes the biological activities observed in different studies, highlighting the potential of benzamide derivatives as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.